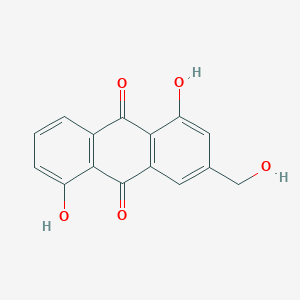

1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione

Description

1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative characterized by hydroxyl groups at positions 1 and 5 and a hydroxymethyl group at position 3 of the anthracene-9,10-dione scaffold. Anthraquinones are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . These analogs are derived from natural sources (e.g., plants, fungi) or synthesized chemically, with modifications influencing their physicochemical and bioactive profiles .

Properties

CAS No. |

59190-73-7 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

1,5-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)14(19)8-2-1-3-10(17)12(8)15(9)20/h1-5,16-18H,6H2 |

InChI Key |

WPKQIGIVDUYIBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of anthracene derivatives. For example, the oxidation of 1,5-dihydroxy-3-(hydroxymethyl)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired anthraquinone derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide (V2O5) are commonly used to facilitate the oxidation reactions .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

Substitution: The hydroxyl and hydroxymethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and vanadium pentoxide (V2O5) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, such as 1,5-dihydroxy-3-(alkoxymethyl)anthracene-9,10-dione and 1,5-dihydroxy-3-(acylmethyl)anthracene-9,10-dione .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₈O₄

- Molecular Weight : 240.21 g/mol

- CAS Number : 117-12-4

Its structure features two hydroxyl groups and a hydroxymethyl group attached to the anthraquinone backbone, which contributes to its reactivity and biological activity.

Anticancer Activity

1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione has been studied for its anticancer properties. Research indicates that derivatives of anthraquinones exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Case Study : A study demonstrated that compounds derived from this compound showed promising cytotoxicity against human cancer cell lines such as Hep G2 (hepatocellular carcinoma) and SiHa (cervical cancer) . The structure-activity relationship indicated that modifications to the hydroxyl groups enhanced their anticancer efficacy.

Antimicrobial Properties

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Case Study : In a study assessing the antibacterial activity of various anthraquinones, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were reported to be less than 2.5 μM for several bacterial strains.

Dye Production

The compound is also utilized in the production of dyes due to its vibrant color properties. Anthraquinone derivatives are widely used as dyes in textiles and other materials.

| Dye Type | Chemical Name | Application Area |

|---|---|---|

| Disperse Dyes | 1,5-Dihydroxyanthraquinone | Textiles |

| Direct Dyes | 1,8-Dihydroxy-3-(hydroxymethyl) | Paper and Leather |

The structural characteristics of anthraquinones contribute to their stability and colorfastness in various applications .

Toxicological Considerations

Despite its applications, it is essential to consider the toxicological profile of this compound. Limited data are available regarding its carcinogenic potential; however, related compounds have shown evidence of toxicity in prolonged exposure scenarios .

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties contribute to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects : The position of hydroxyl groups (e.g., 1,5 vs. 1,8) significantly impacts hydrogen bonding and interactions with biological targets. For example, aloe emodin (1,8-OH) forms stable interactions with DNA G-quadruplexes via its hydroxyl groups , while 1,5-dihydroxy analogs may exhibit distinct binding modes.

- Hydroxymethyl vs. Methoxy : The hydroxymethyl group (-CH2OH) at position 3 enhances solubility and hydrogen-bonding capacity compared to methoxy (-OCH3), which is more lipophilic .

Enzyme Inhibition

- Aloe emodin : Demonstrates moderate α-glucosidase inhibition (IC50 ~210 μM), attributed to its hydroxyl and hydroxymethyl groups .

- 1,5-Dihydroxy-2-hydroxymethyl-AQ : Isolated from Morinda officinalis, this compound’s anti-inflammatory activity is linked to its ability to modulate NF-κB signaling .

- 2,6-Di(furan-3-yl)-AQ : Exhibits protein kinase CK2 inhibition (IC50 = 2.35 μM) via competitive ATP binding, highlighting the role of aromatic substituents in enzyme interaction .

Anticancer Potential

- Mitoxantrone (1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]-AQ): A clinically used anthraquinone derivative, inhibits topoisomerase II and intercalates DNA, with efficacy in leukemia and breast cancer .

- Aloe emodin : Shows cytotoxicity against cancer cells by inducing apoptosis through ROS generation .

Antimicrobial Activity

- 1-Hydroxy-3-(3-methylbut-2-enyloxy)-AQ : Synthesized derivatives exhibit antifungal activity against Candida albicans (MIC = 32 μg/mL) due to the prenyl ether moiety enhancing membrane disruption .

Physicochemical Properties

- Solubility : Hydroxyl and hydroxymethyl groups improve aqueous solubility, as seen in aloe emodin’s preferential partitioning in polar solvents .

- Solvatochromism: Anthraquinones exhibit solvent-dependent UV-Vis shifts; for example, 1,4-dihydroxy-AQ derivatives show λmax shifts in ethanol-water mixtures due to polarity changes .

Biological Activity

1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione, a derivative of anthraquinone, has garnered attention for its diverse biological activities. Anthraquinones are known for their therapeutic potential, particularly in cancer treatment, due to their ability to interact with cellular mechanisms and induce apoptosis in cancer cells. This article explores the biological activities of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular proteins. The compound exhibits the following mechanisms:

- DNA Intercalation : Like many anthraquinones, it can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells by generating ROS, which can lead to cell death through apoptosis.

- Inhibition of Key Proteins : The compound may inhibit specific protein kinases involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its efficacy against different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via ROS generation |

| A2780 (Ovarian Cancer) | 12.5 | DNA intercalation and cell cycle arrest |

| HepG2 (Liver Cancer) | 10.0 | Inhibition of protein kinase CK2 |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound increased the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2.

- HepG2 Cell Line Investigation : Another investigation focused on HepG2 cells showed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to increased apoptosis rates.

- Ovarian Cancer Research : In A2780 ovarian cancer cells, the compound was found to induce G2/M phase arrest and activate apoptotic pathways through ROS generation and mitochondrial dysfunction.

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : The compound demonstrates antifungal properties against various pathogens such as Candida species and Aspergillus spp., making it a candidate for further exploration in infectious disease treatments.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Q & A

Q. How do structural parameters like α angles influence reactivity?

- Analysis : Substituent positions (e.g., nitro or hydroxy groups) alter molecular geometry, as shown in Table 1 ( ). For example, 1,4-diaminoanthracene-9,10-dione (α = 0.094°) exhibits planar geometry, enhancing π-π stacking in DNA interactions . Adjusting substituents can modulate solubility and electronic properties for targeted applications.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding electronic properties?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer behavior. For donor-acceptor systems (e.g., phenothiazine-anthraquinone hybrids), extended π-conjugation reduces HOMO-LUMO gaps (e.g., from 2.8 eV to 2.2 eV), enhancing photochemical activity . Time-dependent DFT (TDDFT) further models UV-Vis absorption spectra to validate experimental data .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Case Study : A synthesis of 1,5-bis[3-(diethylamino)propionamido]anthraquinone reported a 50% yield (vs. literature 57%) and a lower melting point (268–269°C vs. 280°C). Resolution involves cross-validating with NMR, IR, and X-ray crystallography to confirm structural integrity and purity .

Q. What in vitro models assess cytotoxicity, and how do substituents affect activity?

- Experimental Design : Aminoanthraquinones (e.g., 2-(butylamino) derivatives) are tested against MCF-7 and Hep-G2 cells via MTT assays. Substituting hydroxy groups with butylamino chains increases lipophilicity, improving IC50 values (e.g., 1.1–13.0 µg/mL) . Structure-activity relationships (SAR) highlight the importance of electron-withdrawing groups for DNA intercalation .

Q. How do environmental factors affect stability and toxicity?

- Toxicological Insights : Anthraquinones accumulate in wastewater and soil due to low biodegradability. Recent studies detect anthracene-9,10-dione in food packaging, with migration rates influenced by pH and temperature. Mitigation strategies include photocatalytic degradation using TiO2 nanoparticles .

Q. How to optimize substituent positions for DNA G-quadruplex recognition?

- Strategic Design : 1,5-Disubstituted derivatives (e.g., diethylamino propionamido groups) bind telomeric G-quadruplex DNA via groove interactions. Cation-dependent binding (K+ vs. Na+) alters contact distances (R = 3.2–4.1 Å), validated by molecular docking and circular dichroism .

Data Contradiction Analysis

- Example : Conflicting melting points in synthesis ( vs. literature) may arise from impurities or polymorphic forms. Recommendations:

- Reproduce reactions under inert atmospheres to exclude oxidative byproducts.

- Use differential scanning calorimetry (DSC) to identify polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.